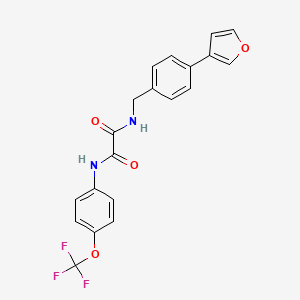

N1-(4-(furan-3-yl)benzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-(4-(Furan-3-yl)benzyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative characterized by two key structural motifs:

- N1-substituent: A benzyl group attached to a furan-3-yl moiety at the para position.

- N2-substituent: A 4-(trifluoromethoxy)phenyl group.

The compound’s molecular formula is C₂₀H₁₆F₃N₂O₄, with a molecular weight of 405.3 g/mol. Its structure combines aromaticity (benzyl and phenyl groups) with heterocyclic (furan) and electron-withdrawing (trifluoromethoxy) elements, which are critical for modulating physicochemical properties and biological activity. Analytical characterization typically involves ¹H/¹³C NMR for confirming substituent connectivity and IR spectroscopy (C=O stretch at ~1670 cm⁻¹) .

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O4/c21-20(22,23)29-17-7-5-16(6-8-17)25-19(27)18(26)24-11-13-1-3-14(4-2-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKGITZPWZXQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, and more.

Mode of Action

Furan derivatives, in general, interact with their targets to show their potentiality to treat disease or disorder.

Biochemical Pathways

Furan derivatives have been known to influence various biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines.

Pharmacokinetics

This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.

Biological Activity

N1-(4-(furan-3-yl)benzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and observed effects in various studies.

Chemical Structure and Synthesis

The compound features a furan ring, a benzyl group, and a trifluoromethoxy-substituted phenyl group. The synthesis typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds.

Synthesis Steps:

- Preparation of Oxalyl Chloride: Reaction of oxalic acid with thionyl chloride.

- Formation of Intermediate: Reaction of oxalyl chloride with appropriate amines.

- Final Product Formation: Coupling of intermediates to yield the target compound.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, suggesting anticancer properties.

- Receptor Modulation: It may bind to various receptors, affecting signaling pathways critical for cell survival and growth.

Case Studies and Experimental Data

- Anticancer Activity:

- Toxicity Assessments:

- Comparative Studies:

Data Summary

| Activity | IC50 Value | Cell Line Tested | Notes |

|---|---|---|---|

| Antitumor Activity | 9.4 µM | Various cancer cell lines | Significant growth inhibition |

| Toxicity to Zebrafish | Not specified | Zebrafish embryos | Acceptable safety profile observed |

| Fungal Inhibition | Comparable to 81.4% inhibition | Fusarium graminearum | Effective against specific strains |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the phenyl rings or heterocyclic components. Key examples include:

N1-(4-(Trifluoromethyl)phenyl)oxalamide

- Molecular Formula : C₉H₇F₃N₂O₂

- Key Features : Replaces the trifluoromethoxy group (OCF₃) with a trifluoromethyl (CF₃) group.

N1-(3,4-Difluorophenyl)-N2-(4-(Furan-3-yl)benzyl)oxalamide

- Molecular Formula : C₁₉H₁₄F₂N₂O₃

- Key Features : Retains the furan-benzyl group but substitutes the trifluoromethoxyphenyl with a 3,4-difluorophenyl group.

N1-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide

Physicochemical and Spectral Comparisons

| Compound Name | Molecular Formula | Molecular Weight | C=O IR (cm⁻¹) | Notable NMR Signals |

|---|---|---|---|---|

| Target Compound | C₂₀H₁₆F₃N₂O₄ | 405.3 | ~1670 | OCF₃ (δ 7.5–7.8), furan protons (δ 6.5–7.0) |

| N1-(4-(Trifluoromethyl)phenyl)oxalamide | C₉H₇F₃N₂O₂ | 232.16 | ~1682 | CF₃ (δ 7.8–8.0) |

| N1-(3,4-Difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide | C₁₉H₁₄F₂N₂O₃ | 356.3 | ~1665 | DiF aromatic (δ 6.9–7.3) |

| N1-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide | C₁₉H₁₉F₃N₂O₄S | 428.4 | ~1668 | Thiophene protons (δ 7.2–7.4) |

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound contributes to a lower C=O IR absorption (~1670 cm⁻¹) compared to CF₃ (~1682 cm⁻¹), reflecting differences in electron withdrawal .

- Heterocyclic Influence : Thiophene analogs () exhibit distinct NMR shifts due to sulfur’s deshielding effects, while furan derivatives show sharper aromatic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.